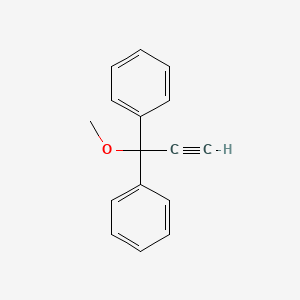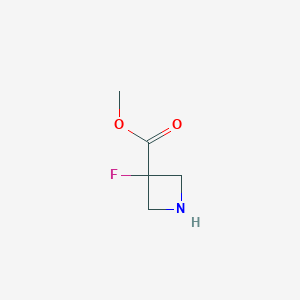
2,3-Diaminonaphthalene-1,4-dione
概要
説明
2,3-Diaminonaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of two amino groups at the 2 and 3 positions and two carbonyl groups at the 1 and 4 positions on the naphthalene ring.
作用機序
Target of Action
It is known that this compound can be used as a precursor in the synthesis of alkaloids and antibiotics , suggesting that it may interact with biological targets involved in these pathways.
Mode of Action
It is known to react with nitrite to form fluorescent 1h-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry . These reactions suggest that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ properties or functions.
Biochemical Pathways
Given its use in the synthesis of alkaloids and antibiotics , it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
Its ability to form fluorescent compounds when reacting with nitrite suggests that it may have potential applications in biological imaging or diagnostics.
Action Environment
It is recommended to be stored in a dry, light-protected environment at room temperature , suggesting that light, humidity, and temperature may affect its stability.
生化学分析
Biochemical Properties
2,3-Diaminonaphthalene-1,4-dione has been extensively used to detect and quantify nitrite ions in biological and environmental samples . It is also useful for the detection of ketones and alpha-keto acids .
Cellular Effects
It is known that the compound can induce intracellular superoxide anion formation . Depending on the concentration, it can induce cell proliferation, apoptosis, or necrosis .
Molecular Mechanism
It is known to be a redox-cycling agent , which means it can accept and donate electrons, leading to the production of reactive oxygen species like superoxide anions .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Diaminonaphthalene-1,4-dione can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitronaphthalene followed by the oxidation of the resulting 2,3-diaminonaphthalene. Another method includes the reaction of 2,3-diaminonaphthalene with phthalic anhydride in aqueous acetic acid to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the final product .
化学反応の分析
Types of Reactions: 2,3-Diaminonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and phthalic anhydride are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
科学的研究の応用
2,3-Diaminonaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used in the study of redox reactions and as a precursor for the synthesis of other organic compounds.
Biology: The compound is used in assays for detecting nitrite and nitrate levels due to its ability to form fluorescent derivatives.
Industry: The compound is used in the production of dyes and pigments
類似化合物との比較
- 1,2-Diaminonaphthalene
- 1,3-Diaminonaphthalene
- 1,4-Diaminonaphthalene
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
Comparison: 2,3-Diaminonaphthalene-1,4-dione is unique due to the specific positioning of its amino and carbonyl groups, which imparts distinct redox properties and reactivity compared to other diaminonaphthalene isomers. This makes it particularly suitable for applications in photophysics and electrochemistry .
特性
IUPAC Name |
2,3-diaminonaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBBXYYCLHOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400180 | |
| Record name | 2,3-diaminonaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13755-95-8 | |
| Record name | 2,3-diaminonaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)


![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)








![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)
